N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenyl)acetamide
Overview
Description
“N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenyl)acetamide” is a chemical compound with the molecular formula C8H8BrNO. It has a molecular weight of 214.059 . It is also known by other names such as Acetanilide, 4’-bromo-; p-Bromo-N-acetanilide; p-Bromoacetanilide; Antisepsin; Asepsin; Bromoanilide; Bromoantifebrin; 1-Bromo-4-acetamidobenzene; 4-Bromoacetanilide; 4’-Bromoacetanilide; Acetanilide, p-bromo-; USAF DO-40; 1- (N-Acetylamino)-4-bromobenzene; N- (4-Bromophenyl)acetamide; N- (p-Bromophenyl)acetamide; N-Acetyl-4-bromoaniline; N-Acetyl-p-bromoaniline; Acetamide, N- (p-bromophenyl)-; Bromoacetanilide; Bromoanalide; Monobromoacetanilide; p-Bromoacetanalide; NSC 105442 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 214.059 . The IUPAC Standard InChIKey is MSLICLMCQYQNPK-UHFFFAOYSA-N .Mechanism of Action
While the specific mechanism of action for “N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenyl)acetamide” is not available, similar compounds have shown promising antimicrobial and antiproliferative activities . These compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Future Directions
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-(4-bromophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-12(21)20(2)16-9-7-15(8-10-16)19-17(22)11-13-3-5-14(18)6-4-13/h3-10H,11H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJOTQQPUBJXOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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